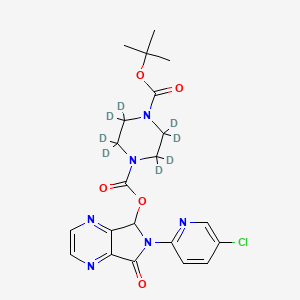![molecular formula C20H14FN B565755 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine CAS No. 1187966-95-5](/img/structure/B565755.png)
6-Cyclopropyl-10-fluorobenzo[k]phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-10-fluorobenzo[k]phenanthridine is a compound with the molecular formula C20H14FN and a molecular weight of 287.34 . It is one of the impurities of pitavastatin , a potent HMG-CoA reductase inhibitor .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[k]phenanthridine core with a fluorine atom at the 10-position and a cyclopropyl group at the 6-position .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the search results. As an impurity of pitavastatin , it may participate in reactions related to the synthesis or degradation of this drug.Physical And Chemical Properties Analysis
This compound is a light yellow to yellow solid . Its molecular formula is C20H14FN, and it has a molecular weight of 287.34 .Aplicaciones Científicas De Investigación
Phototoxicity in Human Keratinocytes : PP4, along with its photoproducts, has been shown to exhibit phototoxic effects in human keratinocytes cell lines NCTC-2544. This phototoxicity is both concentration- and UVA dose-dependent, with PP4 inducing necrosis as the primary mode of cell death. This suggests potential applications in studying phototoxicity mechanisms and as a photosensitizer in relevant contexts (Viola et al., 2011).
One-Pot Synthesis from Fluoroarenes and Nitriles : The compound has been synthesized using a one-pot, t-BuLi-induced method from fluoroarenes and nitriles. This method provides an efficient approach to synthesizing various phenanthridine derivatives, demonstrating the compound's relevance in synthetic chemistry (Pawlas & Begtrup, 2002).
Antitumor Properties : Various derivatives of benzo[c]phenanthridine, similar to 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine, have been studied for their antitumor properties. These compounds, especially those with amino-substituted derivatives, have shown potential in inhibiting topoisomerases and demonstrating cytotoxic effects against certain tumor cell lines (Janin et al., 1993; Kock et al., 2005) (Kock et al., 2005).
Oxidative Metabolism and Carcinogenicity : Studies on 6-fluorobenzo[c]phenanthrene, a related compound, have contributed to understanding the impact of fluorine substituents on oxidative metabolism and carcinogenicity. This research is relevant in the context of understanding the metabolic pathways and potential toxicological impacts of similar compounds (Prasad et al., 1988; Prasad & Thakker, 1991) (Prasad & Thakker, 1991).
Trifluoromethylation and Derivative Synthesis : The compound has been used in a visible-light-induced trifluoromethylation process, demonstrating its utility in creating novel derivatives with potential applications in various fields of chemistry (Yuan et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
6-Cyclopropyl-10-fluorobenzo[k]phenanthridine is a photoproduct of pitavastatin . Pitavastatin is a potent HMG-CoA reductase inhibitor . Therefore, it can be inferred that the primary target of this compound might be the HMG-CoA reductase enzyme.
Mode of Action
Pitavastatin inhibits the activity of Rho-kinase by inactivating Rho through the inhibition of the mevalonate pathway .
Biochemical Pathways
Pitavastatin inhibits the mevalonate pathway, which is crucial for cholesterol biosynthesis .
Result of Action
It has been found that pitavastatin and its photoproducts exhibit phototoxic effects in human keratinocytes cell lines nctc-2544 . The reduction in cell viability was found to be both concentration- and UVA dose-dependent .
Action Environment
It’s worth noting that the phototoxic effects of pitavastatin and its photoproducts are uva dose-dependent , indicating that light exposure could be a significant environmental factor influencing its action.
Propiedades
IUPAC Name |
6-cyclopropyl-10-fluorobenzo[k]phenanthridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN/c21-14-8-10-15-13(11-14)7-9-17-19(15)16-3-1-2-4-18(16)22-20(17)12-5-6-12/h1-4,7-12H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGPBPRQERIOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C4=C2C=CC5=C4C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine in the context of the research paper?
A1: While the research paper focuses on the phototoxicity of Pitavastatin, a HMG-CoA reductase inhibitor, it identifies This compound as a potential photoproduct. [] The study highlights that Pitavastatin, upon exposure to ultraviolet A (UVA) irradiation, can degrade into various photoproducts, including structures resembling benzophenanthridines. This finding is significant because benzophenanthridine derivatives are known to exhibit phototoxic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

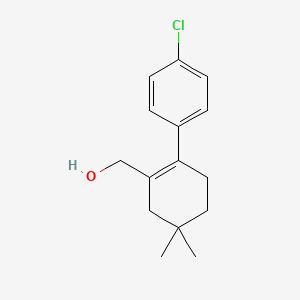
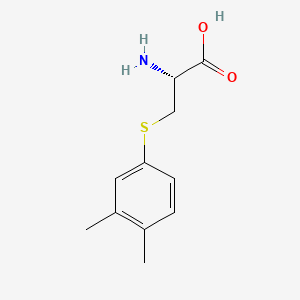


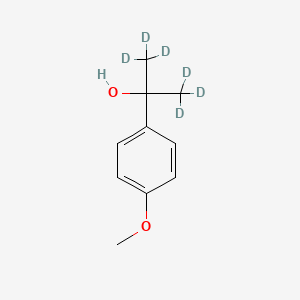
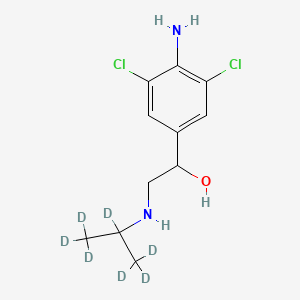
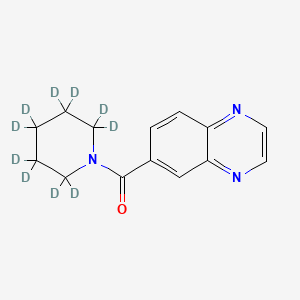

![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)

![2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide](/img/structure/B565694.png)
